N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
Description
Structural Isomerism
The compound’s structure permits limited structural isomerism due to the fixed positions of its substituents. However, hypothetical isomers could arise from:
Tautomerism
The thiazolo[5,4-b]pyridine moiety may exhibit tautomerism, though the aromatic stabilization of the fused system minimizes such shifts. Potential tautomers involve proton migration between the nitrogen atoms in the thiazole ring, though this is energetically disfavored in the solid state.
Stereoisomerism
No chiral centers are present in the molecule, as confirmed by the SMILES string and structural analysis. The sulfonamide group’s nitrogen is bonded to three non-hydrogen groups (phenyl, sulfonyl, and methyl), but its tetrahedral geometry does not generate stereoisomers due to rapid inversion at nitrogen.
The absence of double bonds or restricted rotation in critical regions further precludes geometric isomerism.
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-8-10(5-6-11(9)17-21(2,18)19)13-16-12-4-3-7-15-14(12)20-13/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBLOVVPMVUHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves multi-step processes starting from commercially available precursors. One common route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the substituted thiazolo[5,4-b]pyridine with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has been studied for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes that are overactive in cancer cells.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these proteins, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases where these proteins are dysregulated.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Thiazolo[5,4-b]pyridine : The target compound’s fused thiazole-pyridine system (C$5$N$2$S-C$5$N$2$) offers rigidity and electronic diversity, enabling interactions with hydrophobic pockets and metal ions .
- Pyrimidine Derivatives : N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide () replaces the thiazolo-pyridine with a fluorinated pyrimidine, enhancing electronegativity and metabolic stability .
Sulfonamide Variations
- Methanesulfonamide : The target compound’s -SO$2$NH$2$ group promotes solubility and hydrogen bonding.
- Tetrahydronaphthalene Sulfonamide : ’s analog uses a bulkier 5,6,7,8-tetrahydronaphthalene sulfonamide, likely reducing membrane permeability but improving hydrophobic binding .
- Trifluoromethanesulfonamide : Perfluidone () features a CF$_3$ group, increasing lipophilicity and resistance to enzymatic degradation, making it suitable as a pesticide .
Phenyl Ring Substituents
Biological Activity
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolo[5,4-b]pyridine core, which is known for its potential in various biological applications. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazolo[5,4-b]pyridine Core : This is achieved through cyclization reactions involving pyridine derivatives and thiazole precursors.
- Substitution Reactions : These reactions introduce functional groups that enhance biological activity.
- Sulfonamide Formation : The final step involves reacting the substituted thiazolo[5,4-b]pyridine with methanesulfonyl chloride to form the sulfonamide linkage.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell signaling pathways.
- Growth Inhibition : The compound demonstrated significant growth inhibition (GI50) values ranging from 0.20–2.58 μM against various human cancer cell lines, indicating its potency as an anticancer agent .
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung) | 0.49 |
| MCF7 (Breast) | 0.20 |
| HeLa (Cervical) | 1.50 |
The mechanism through which this compound exerts its effects primarily involves the inhibition of kinases and other proteins that are critical for tumor growth and progression. This inhibition disrupts cellular processes, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been noted for its ability to bind to the active sites of tyrosine kinases, similar to established anticancer drugs like gefitinib and dasatinib, which further emphasizes its potential therapeutic application in oncology .
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other biological activities:
- Antifungal Activity : Some derivatives have shown promising antifungal properties against strains such as Candida albicans.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Recent research highlights the versatility of thiazole-containing compounds in medicinal chemistry:
- A study found that certain thiazole derivatives exhibited IC50 values as low as 30 nM against specific cancer targets, showcasing their potential as effective inhibitors in therapeutic settings .
| Compound | IC50 (nM) |
|---|---|
| Thiazole Derivative A | 30.8 |
| Thiazole Derivative B | 38.7 |
Q & A
Q. What are the key synthetic routes for N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a three-step process:
Thiazolo[5,4-b]pyridine core formation : Cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions (e.g., H₂SO₄ or KOH).
Functionalization : Electrophilic substitution to introduce the 2-methyl-4-phenyl group.
Sulfonamide linkage : Reaction with methanesulfonyl chloride in the presence of triethylamine .
Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 150°C) .
- Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling steps to enhance yield (up to 85%) .
- Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .
Q. What is the primary mechanism of action of this compound in anticancer studies?
- Methodological Answer : The compound acts as a kinase inhibitor , targeting enzymes like PI3Kα and tyrosine kinases. It binds to the ATP-binding pocket via hydrogen bonds (e.g., with Val-851 and Met-804 in PI3Kα) and hydrophobic interactions with the thiazolo-pyridine core . Key evidence includes:
- GI₅₀ values : 0.20–1.50 µM against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer lines .
- Enzyme inhibition : IC₅₀ of 30–40 nM against recombinant PI3Kα in vitro .
Experimental validation involves kinase activity assays (e.g., ADP-Glo™ Kinase Assay) and cellular apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability and target selectivity?
- Methodological Answer : Strategies :
- Substitution at the sulfonamide group : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. For example, 4-fluoro analogs show 2× higher plasma half-life in murine models .
- Ring functionalization : Replace the methyl group with a morpholine ring to enhance solubility (logP reduction from 3.2 to 2.5) .
- Bioisosteric replacement : Swap the thiazolo-pyridine core with imidazopyridine to reduce off-target effects (tested via kinase profiling panels) .
Validation : - Use molecular docking (AutoDock Vina) and MD simulations (>100 ns) to predict binding affinity changes .
- Compare pharmacokinetics in Sprague-Dawley rats (IV/PO administration) .
Q. How should researchers address contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory effects)?
- Methodological Answer : Root-cause analysis steps :
Assay standardization : Ensure consistent cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests) and inflammatory markers (e.g., IL-6/TNF-α in RAW264.7 macrophages) .
Control experiments : Test metabolites (e.g., sulfone derivatives) to rule out degradation artifacts .
Dose-response validation : Repeat studies across a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
Case study : Antifungal activity (MIC = 8 µg/mL) was observed only in hypoxia-mimicking conditions, suggesting context-dependent efficacy .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Essential techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiazolo-pyridine ring proton shifts at δ 8.2–8.5 ppm) .
- HRMS : Accurately determine molecular weight (e.g., m/z 409.5 for C₂₀H₁₅N₃O₃S₂) .
- X-ray crystallography : Resolve π-stacking interactions in co-crystals with PI3Kα (PDB ID: 4L23) .
Advanced workflows : - LC-MS/MS for metabolic stability studies in liver microsomes .
- MALDI-TOF for polymer-based nanoparticle formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
